
Donepezil-d7
Übersicht
Beschreibung
Donepezil-d7 is a deuterated form of Donepezil, a medication primarily used to treat symptoms of Alzheimer’s disease and other types of dementia. This compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart during analytical procedures.
Wissenschaftliche Forschungsanwendungen
Donepezil-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Donepezil in the body by tracking the deuterium-labeled compound.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives.
Neurodegenerative Disease Research: Used in research related to Alzheimer’s disease and other neurodegenerative disorders to study the effects of acetylcholinesterase inhibitors.
Analytical Chemistry: Employed in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the quantification and analysis of Donepezil and its metabolites.
Wirkmechanismus
Target of Action
Donepezil-d7, a deuterium-labeled form of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by selectively and reversibly inhibiting the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain . The increased acetylcholine levels enhance cholinergic transmission, which is crucial for memory and learning .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound prevents the degradation of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This enhances the transmission of signals in the cholinergic pathway, which plays a vital role in memory and learning . Additionally, this compound may also influence other pathways related to amino acid metabolism and sugar metabolism .
Pharmacokinetics
This compound, like Donepezil, is expected to have good oral bioavailability and can easily cross the blood-brain barrier . It is also expected to have a long biological half-life, similar to Donepezil, which has a half-life of about 70 hours . These properties contribute to this compound’s effectiveness as a therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The molecular effect of this compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE . On a cellular level, this leads to enhanced cholinergic transmission, which is crucial for memory and learning . This compound may also have neuroprotective effects, as suggested by studies showing its potential to promote oligodendrocyte generation and remyelination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the physiological condition of the patient, such as the presence of other diseases or the use of other medications, can affect the drug’s action and efficacy . Furthermore, factors related to drug formulation and administration, such as the use of nanostructured lipid carriers for drug delivery, can enhance the drug’s stability and bioavailability .
Biochemische Analyse
Biochemical Properties
Donepezil-d7 interacts with enzymes, proteins, and other biomolecules in the body. It primarily inhibits acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition increases the concentration of acetylcholine available for synaptic transmission in the central nervous system .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by increasing the concentration of cortical acetylcholine, a neurotransmitting organic substance . This increase in acetylcholine can improve cognition and establish a balance of neurotransmitters in the brain .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . By binding to and inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to improve cognitive function for up to 52 weeks in patients with dementia with Lewy bodies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been shown to cause a slight improvement in the short-term memory of zebrafish and induce significant elevation in aggressiveness .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation, a vital step of drug metabolism, using a mild, versatile oxidant Chloramine-T in an acidic medium .
Transport and Distribution
This compound is extensively distributed in the body, as evidenced by a high apparent volume of distribution . It is largely distributed in the extravascular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d7 involves the incorporation of deuterium atoms into the Donepezil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the Donepezil molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions: Donepezil-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation Products: Oxidized derivatives of this compound, which can be analyzed using spectroscopic methods.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Donepezil-d7 can be compared with other acetylcholinesterase inhibitors and deuterated drugs:
Similar Compounds:
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique for pharmacokinetic studies, allowing for precise tracking and analysis in biological systems.
Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced metabolic stability compared to their non-deuterated counterparts.
This compound serves as a valuable tool in scientific research, particularly in the fields of pharmacokinetics, drug development, and neurodegenerative disease studies. Its unique properties and applications make it an important compound for advancing our understanding of Alzheimer’s disease and improving therapeutic strategies.
Eigenschaften
IUPAC Name |
2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBPBSSDYVVLD-UOOROTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



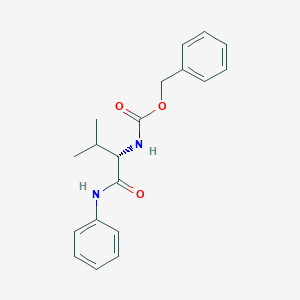

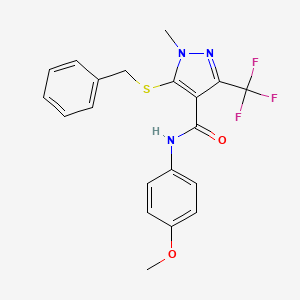
![N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2474400.png)
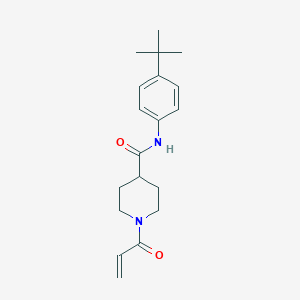

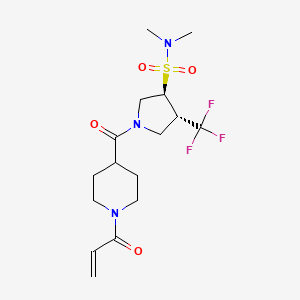


![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)
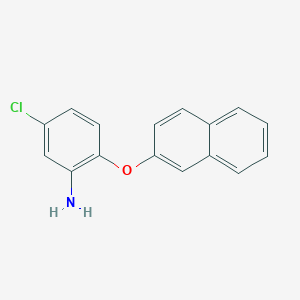
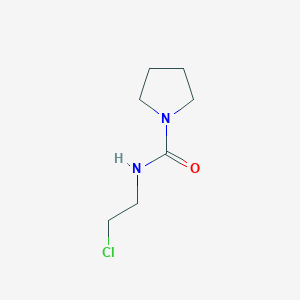
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2474415.png)
